molecular formula C16H17NO4S B2641202 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1004159-06-1

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2641202
CAS No.: 1004159-06-1
M. Wt: 319.38
InChI Key: LXXFYNIVAGVBQH-UHFFFAOYSA-N
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Description

The compound “2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a carboxylate group attached to the thiophene ring, an amine group, and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophene ring is an aromatic system, which means it has a stable, cyclic, planar arrangement of atoms with delocalized π electrons . The carboxylate, amine, and methoxy groups each add different properties to the molecule, affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

Thiophene and its derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic aromatic substitution reactions similar to benzene. The presence of other functional groups like the carboxylate, amine, and methoxy groups would also enable other types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate, amine, and methoxy groups would likely make the compound more polar and could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate serves as a precursor in the synthesis of complex molecules and heterocyclic compounds due to its reactive functional groups. Research has explored its utility in creating mixed-valence oxovanadium(IV/V) dinuclear entities for studying electron paramagnetic resonance (EPR) spectra, highlighting its role in generating compounds with potential applications in catalysis and materials science (Mondal et al., 2005). Additionally, its derivatization has been instrumental in the solid-phase synthesis of C-terminal peptide amides under mild conditions, demonstrating its adaptability in peptide chemistry and drug development (Albericio & Bárány, 2009).

Catalysis and Chemical Transformations

In catalysis, this compound has facilitated the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling, presenting an eco-friendly methodology for synthesizing isocoumarin derivatives and 4-ethenylcarbazoles, which are significant for pharmaceutical applications and material sciences (Shimizu et al., 2009). Moreover, its transformation under methanogenic conditions to produce benzoate and 3-methylbenzoic acid from phenol and 2-cresol respectively, uncovers its potential in environmental bioremediation processes (Bisaillon et al., 1993).

Structural and Physicochemical Studies

Research into the structural and physicochemical properties of related compounds, such as 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, offers insights into the stability, solubility, and potential applications of these molecules in the development of new materials and ligands for biochemical applications (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Biological and Pharmacological Research

In pharmacological research, derivatives of thiophenes similar to the core structure of this compound have been investigated for their allosteric enhancing activity at the A1 adenosine receptor, suggesting their potential in designing novel therapeutic agents (Luetjens et al., 2003).

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-6-7-22-15(11)16(19)21-10-14(18)17-9-12-4-3-5-13(8-12)20-2/h3-8H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXFYNIVAGVBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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